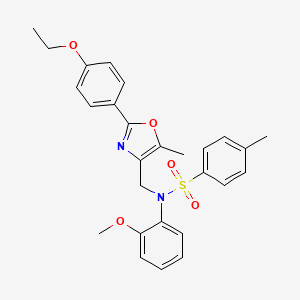

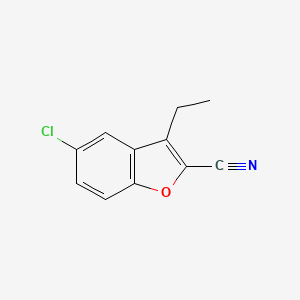

![molecular formula C18H11FN2S B3013525 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-88-1](/img/structure/B3013525.png)

2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile" is a fluorinated organic molecule that is likely to have significant applications in various fields such as drug discovery. Fluorinated compounds are known for their unique properties and are widely used in medicinal chemistry due to the distinct effects that fluorine atoms impart to molecules .

Synthesis Analysis

The synthesis of fluorinated compounds, such as the one , can be achieved using fluorinating agents. A novel agent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k), has been discovered and is characterized by its high thermal stability and resistance to hydrolysis. This agent can be used to introduce fluorine atoms into various functional groups, including those containing sulfur, which is relevant to the synthesis of sulfanyl-substituted nicotinonitriles .

Molecular Structure Analysis

The molecular structure of heterocyclic sulfanenitriles, which are structurally related to "2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile," has been studied through X-ray crystallographic analysis. These studies provide insights into the arrangement of atoms and the electronic configuration of such compounds, which is crucial for understanding their reactivity and potential applications .

Chemical Reactions Analysis

The reactivity of aryl(fluoro)(phenyl)-λ^6-sulfanenitriles, a class of compounds to which our compound of interest belongs, has been investigated through kinetic studies. These studies have revealed that the hydrolysis of such compounds involves pH-independent, acid-catalyzed, and base-catalyzed reactions. The hydrolysis mechanism is proposed to proceed via an SN1 or an S-nitrilosulfonium cation-like transition state, indicating a significant role of the sulfur-fluorine bond in the reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated sulfanenitriles are influenced by the presence of the fluorine atom and the sulfur-containing group. The hydrolysis kinetics suggest that the S–F bond in these compounds is susceptible to solvation effects and ion dissociation, which can be attributed to the strong electronegativity of fluorine. These properties are essential for understanding the behavior of such compounds in different environments and could be extrapolated to "2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile" .

科学的研究の応用

Kinetic Investigation of Hydrolysis

A kinetic study on the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, including compounds similar to 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile, was conducted in aqueous and mixed aqueous-organic solutions. The study revealed insights into the hydrolysis mechanism, highlighting the role of pH in the hydrolysis process and providing valuable information on the chemical behavior of such compounds (Dong et al., 2001).

Quantum Chemical Insight and Molecular Docking

Research into the molecular structure and quantum chemical analysis of compounds structurally related to 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile has been conducted. This includes the use of density functional theory (DFT) for geometry and vibrational analysis, and molecular docking studies to explore potential antiviral properties against SARS-CoV-2 (Mary et al., 2020).

Copoly(arylene ether)s and Proton Exchange Membranes

Studies have explored the synthesis of copoly(arylene ether)s containing pendant sulfonic acid groups, using compounds related to 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile. These materials were evaluated for their potential in fuel cell applications, particularly as proton exchange membranes (Kim et al., 2009).

Synthesis in Carbohydrate Chemistry

The synthesis and application of a compound closely related to 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile, specifically a protected glycosyl donor, have been explored in carbohydrate chemistry. This research provides insights into the potential use of such compounds in the synthesis of complex carbohydrates (Spjut et al., 2010).

Synthesis and Biological Activities

Research has been conducted on synthesizing and characterizing compounds with structural similarities to 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile. The focus has been on their spectroscopic properties, quantum chemical calculations, and potential biological activities (Sarac, 2020).

特性

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2S/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEIMFRJXAMDFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

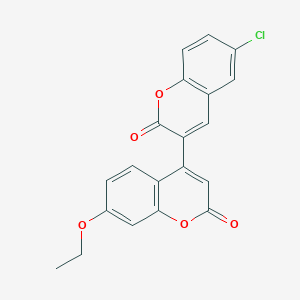

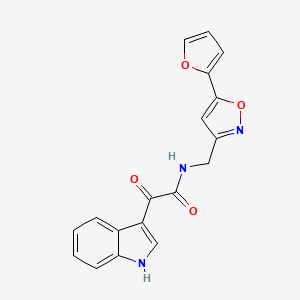

![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)

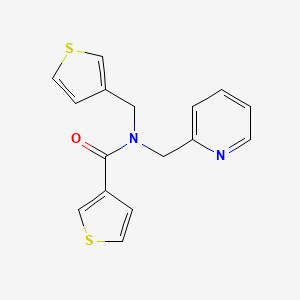

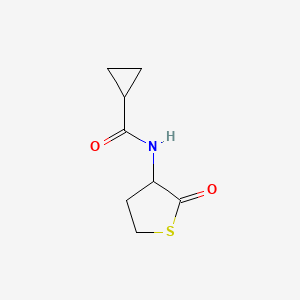

![Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B3013448.png)

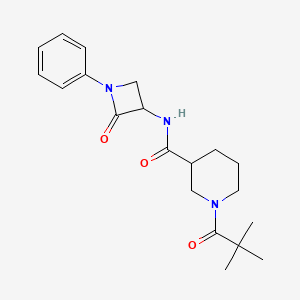

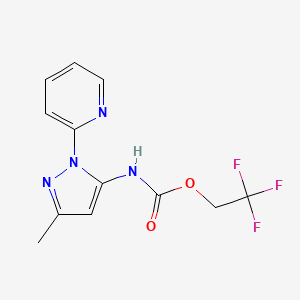

![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)

![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)

![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)